

Application Notes and Protocols for 3-Hydroxypromazine Reference Standard

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Compound of Interest

Compound Name: **3-Hydroxypromazine**

Cat. No.: **B130020**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **3-Hydroxypromazine** as a reference standard in analytical testing. It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and identification of this compound in various matrices.

Introduction

3-Hydroxypromazine is a major metabolite of the phenothiazine drug promazine.^[1] As a significant metabolite, its identification and quantification are crucial in pharmacokinetic and metabolism studies of promazine. The use of a well-characterized **3-Hydroxypromazine** reference standard is essential for ensuring the accuracy, precision, and reliability of analytical data in preclinical and clinical development, as well as in toxicological assessments.^{[2][3]} This reference standard allows for the confident identification and quantification of **3-Hydroxypromazine** in complex biological matrices such as plasma, urine, and tissue homogenates.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxypromazine** is presented in the table below.

Property	Value
CAS Number	316-85-8 [4]
IUPAC Name	10-(3-(Dimethylamino)propyl)-10H-phenothiazin-3-ol [4]
Molecular Formula	C ₁₇ H ₂₀ N ₂ OS [5]
Molecular Weight	300.4 g/mol [5]

Analytical Methodologies

The following sections detail recommended protocols for the analysis of **3-Hydroxypromazine** using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Biological Matrices

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex biological matrices.[\[6\]](#) Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[\[7\]\[8\]\[9\]](#) Given that **3-Hydroxypromazine** can exist in conjugated forms in biological samples, a hydrolysis step with β -glucuronidase/arylsulfatase may be necessary prior to extraction.[\[1\]](#)

Protocol for Solid-Phase Extraction (SPE):

- Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard solution. If conjugated metabolites are of interest, incubate the sample with β -glucuronidase/arylsulfatase.
- Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
- Elution: Elute the analyte with 1 mL of methanol.

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.[10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of **3-Hydroxypromazine** in bulk material or pharmaceutical formulations where concentration levels are relatively high.

Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 6.1) (e.g., 80:20 v/v)[11]
Flow Rate	1.0 mL/min[11]
Detection Wavelength	239 nm[11]
Injection Volume	20 µL
Column Temperature	30 °C[12]

Method Validation Parameters (Representative Data):

Parameter	Specification
Linearity Range	1 - 100 µg/mL [11]
Correlation Coefficient (r^2)	> 0.999 [11]
Accuracy (% Recovery)	98 - 102% [11][13]
Precision (% RSD)	< 2% [13]
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of **3-Hydroxypromazine** in biological fluids, LC-MS/MS is the method of choice. [14]

Chromatographic and Mass Spectrometric Conditions:

Parameter	Recommended Condition
LC Column	C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transition (Quantifier)	To be determined empirically (e.g., m/z 301.1 -> 100.1)
MS/MS Transition (Qualifier)	To be determined empirically (e.g., m/z 301.1 -> 86.1)

Method Validation Parameters for Bioanalytical Assays (Representative Data):

Parameter	Specification
Linearity Range	0.5 - 200 ng/mL [15]
Correlation Coefficient (r^2)	> 0.99
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% RSD)	< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ)	0.5 ng/mL [15]
Recovery	80 - 120%

Stability Indicating Method

To ensure the integrity of stability studies, a stability-indicating method that separates **3-Hydroxypromazine** from its potential degradation products is necessary.[16][17][18][19][20] Forced degradation studies should be performed under various stress conditions.

Forced Degradation Conditions:

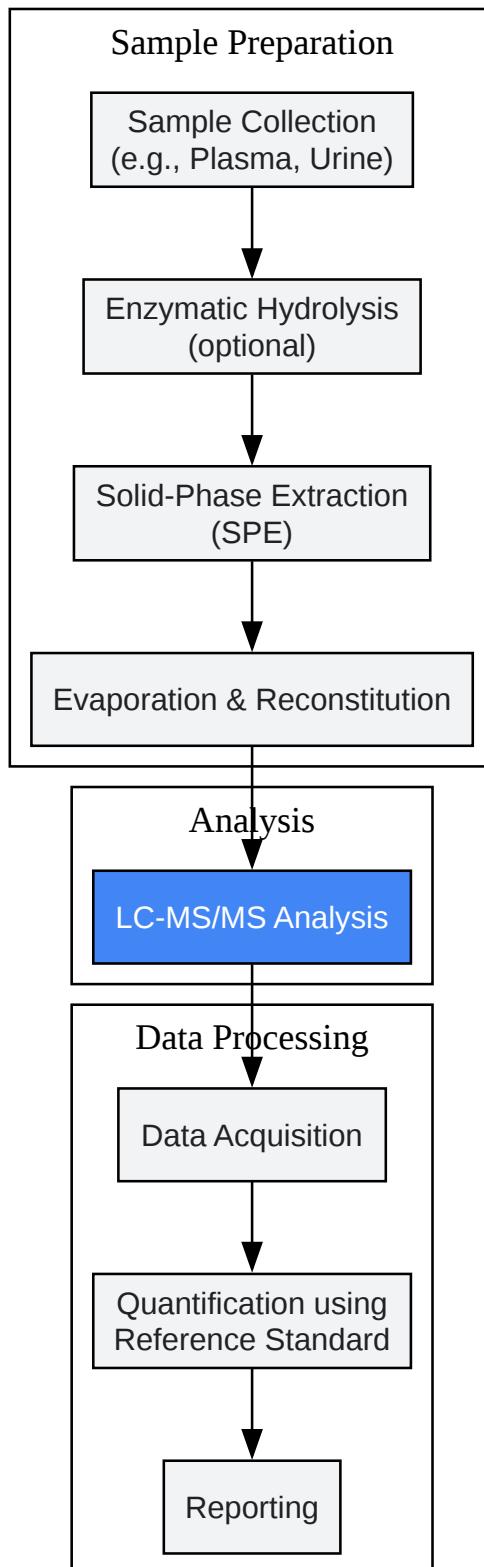
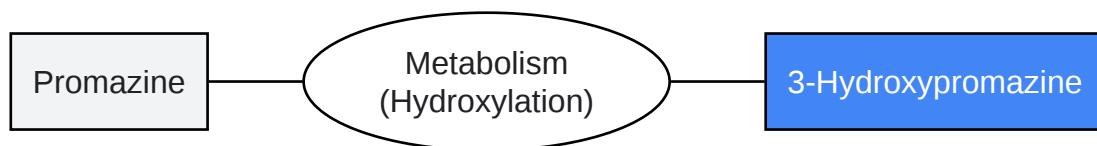
- Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours
- Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
- Thermal Degradation: 105 °C for 24 hours
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

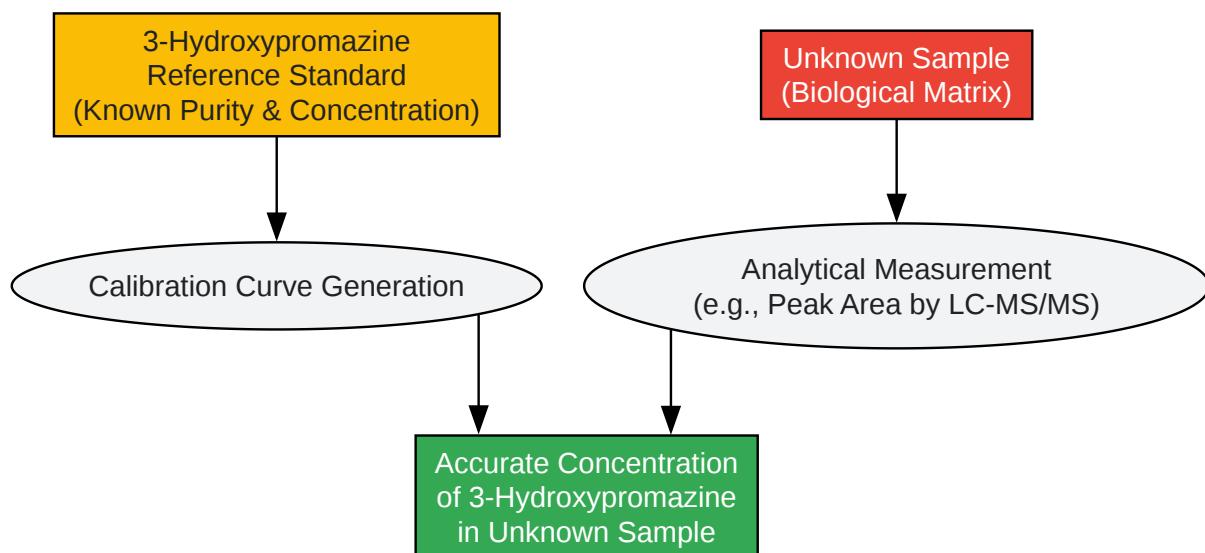
The HPLC or LC-MS/MS method should be able to resolve the peak of **3-Hydroxypromazine** from any peaks of degradation products.

Visualizations

Metabolic Pathway

The following diagram illustrates the metabolic conversion of Promazine to its major metabolite, **3-Hydroxypromazine**.





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